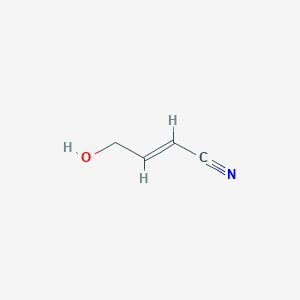

4-Hydroxy-2-butenenitrile

Description

4-Hydroxy-2-butenenitrile (C₄H₅NO) is an unsaturated nitrile characterized by a hydroxy group (-OH) at the 4-position and a nitrile group (-CN) at the 2-position of a butene chain. Its structure, CH₂=CH-C(OH)-CN, combines the reactivity of both the nitrile and hydroxyl functional groups, enabling participation in diverse chemical reactions, including nucleophilic additions, hydrogen bonding, and polymerization. This compound is of interest in organic synthesis and materials science due to its bifunctional nature, which allows for the creation of complex molecules or polymers.

Properties

Molecular Formula |

C4H5NO |

|---|---|

Molecular Weight |

83.09 g/mol |

IUPAC Name |

(E)-4-hydroxybut-2-enenitrile |

InChI |

InChI=1S/C4H5NO/c5-3-1-2-4-6/h1-2,6H,4H2/b2-1+ |

InChI Key |

LZJDCFUZEZQGQR-OWOJBTEDSA-N |

Isomeric SMILES |

C(/C=C/C#N)O |

Canonical SMILES |

C(C=CC#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-butenenitrile can be achieved through several methods. One common approach involves the hydrolysis of sinigrin, a glucosinolate found in plants. This process is catalyzed by the enzyme myrosinase, leading to the formation of this compound as one of the degradation products .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the enzymatic hydrolysis of glucosinolates, as mentioned above, could be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-butenenitrile undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents like thionyl chloride.

Major Products Formed:

Oxidation: Oxidation of this compound can lead to the formation of 4-oxo-2-butenenitrile.

Reduction: Reduction typically yields 4-hydroxybutanenitrile.

Substitution: Substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

4-Hydroxy-2-butenenitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its role in plant metabolism and defense mechanisms.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to induce apoptosis in cancer cells.

Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-butenenitrile involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in proteins and DNA. This interaction can lead to the formation of adducts, which may disrupt normal cellular functions and induce apoptosis in cancer cells .

Comparison with Similar Compounds

2-Ethyl-2-hydroxybutyronitrile (C₆H₁₁NO)

- Structure : Branched chain with a hydroxyl and nitrile group on the same carbon.

- Key Differences : The ethyl substituent introduces steric hindrance, reducing reactivity in nucleophilic additions compared to this compound’s linear structure.

- Applications : Used in specialty polymer synthesis where steric effects are desirable .

5-Heptyl-2-hydroxybenzonitrile (C₁₄H₁₇NO)

- Structure : Aromatic ring with a hydroxyl and nitrile group, plus a heptyl chain.

- Key Differences : The aromatic system enhances stability but reduces solubility in polar solvents. The heptyl chain increases hydrophobicity, making it suitable for lipid-based drug delivery systems.

- Applications : Explored in surfactant and antimicrobial agent development .

Functional Group Analogs

4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (C₁₁H₁₀O₂)

- Structure : Alkyne-linked hydroxy group and benzaldehyde moiety.

- Key Differences : Replacing the nitrile with an aldehyde (-CHO) shifts reactivity toward condensation reactions (e.g., Schiff base formation) instead of nitrile-specific pathways (e.g., hydrolysis to amides).

- Applications : Primarily used in organic catalysis and fluorescent dye synthesis .

2-(4-(Hydroxymethyl)phenyl)-2-methylpropanoic Acid (C₁₁H₁₃NO₃)

- Structure : Carboxylic acid replaces the nitrile group.

- Key Differences : The carboxylic acid enhances hydrogen-bonding capacity and ionic character, improving water solubility.

- Applications : Investigated for anti-inflammatory and analgesic properties .

Isomers and Positional Variants

2-Methyl-3-butenenitrile (C₅H₇N)

- Structure : Isomer with a methyl group at the 2-position and nitrile at the 3-position.

- Key Differences : The shifted nitrile group alters electron distribution, reducing conjugation with the double bond. This lowers thermal stability compared to this compound.

- Applications : Intermediate in rubber and plasticizer production .

4-Methoxyphenylbutanone (C₁₁H₁₄O₂)

- Structure : Ketone group replaces the nitrile.

- Key Differences: The ketone enables keto-enol tautomerism, offering different reaction pathways (e.g., enolate formation).

- Applications : Key precursor in fragrance and pharmaceutical synthesis .

Data Table: Comparative Analysis of this compound and Analogs

| Compound Name | Molecular Formula | Key Structural Features | Boiling Point (°C) | Reactivity Highlights | Applications |

|---|---|---|---|---|---|

| This compound | C₄H₅NO | Linear chain, -OH at C4, -CN at C2 | ~180 (estimated) | High polarity, nucleophilic additions | Polymer precursors, drug intermediates |

| 2-Ethyl-2-hydroxybutyronitrile | C₆H₁₁NO | Branched chain, -OH and -CN on same carbon | 210–215 | Steric hindrance slows reactions | Specialty polymers |

| 5-Heptyl-2-hydroxybenzonitrile | C₁₄H₁₇NO | Aromatic ring, heptyl chain | 300–310 | Hydrophobic, stable in nonpolar solvents | Surfactants, antimicrobial agents |

| 2-Methyl-3-butenenitrile | C₅H₇N | Isomeric nitrile, methyl at C2 | 120–125 | Lower conjugation, thermal instability | Rubber additives |

| 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | C₁₁H₁₀O₂ | Alkyne, benzaldehyde | 260–265 | Condensation reactions | Fluorescent dyes |

Research Findings and Implications

- Reactivity: The hydroxyl group in this compound facilitates hydrogen bonding, enhancing solubility in polar solvents like methanol or water. This property is critical for its use in aqueous-phase reactions .

- Biological Potential: Nitriles with hydroxyl groups, such as 2-(4-(Hydroxymethyl)phenyl)-2-methylpropanenitrile, exhibit enzyme inhibition properties, suggesting this compound could be explored for similar pharmacological roles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.